Cas no 2120538-02-3 (Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate)

Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate is a specialized organic compound featuring a propynoate ester group linked to a 1-methylpiperidine moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications requiring alkyne functionalization or heterocyclic modifications. The ester group enhances solubility in organic solvents, facilitating its use in coupling reactions or as a building block for pharmaceuticals and agrochemicals. The 1-methylpiperidine component contributes to steric and electronic effects, influencing selectivity in nucleophilic additions or cyclizations. Its stability under standard conditions ensures handling convenience, while its modular design allows for further derivatization, supporting diverse research and industrial applications.
Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate structure
2120538-02-3 structure
Product name:Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
CAS No:2120538-02-3
MF:C11H17NO2
MW:195.258183240891
CID:6405852
PubChem ID:165462806

Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • 2120538-02-3
    • ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
    • EN300-787103
    • Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
    • Inchi: 1S/C11H17NO2/c1-3-14-11(13)8-7-10-6-4-5-9-12(10)2/h10H,3-6,9H2,1-2H3
    • InChI Key: HLCYUTSVBYPZKJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C#CC1CCCCN1C)=O

Computed Properties

  • Exact Mass: 195.125928785g/mol
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.8

Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-787103-0.25g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
0.25g
$1472.0 2024-05-22
Enamine
EN300-787103-0.1g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
0.1g
$1408.0 2024-05-22
Enamine
EN300-787103-10.0g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
10.0g
$6882.0 2024-05-22
Enamine
EN300-787103-0.05g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
0.05g
$1344.0 2024-05-22
Enamine
EN300-787103-1.0g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
1.0g
$1599.0 2024-05-22
Enamine
EN300-787103-0.5g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
0.5g
$1536.0 2024-05-22
Enamine
EN300-787103-5.0g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
5.0g
$4641.0 2024-05-22
Enamine
EN300-787103-2.5g
ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate
2120538-02-3 95%
2.5g
$3136.0 2024-05-22

Additional information on Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate

Research Brief on Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate (CAS: 2120538-02-3): Recent Advances and Applications

Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate (CAS: 2120538-02-3) is a compound of growing interest in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, highlighting its significance in current scientific investigations.

The synthesis of Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate has been optimized in recent years, with researchers focusing on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, achieving a yield of over 85%. The study also emphasized the compound's stability under physiological conditions, making it suitable for further pharmacological evaluation.

Pharmacological studies have revealed that Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate exhibits significant activity as a modulator of nicotinic acetylcholine receptors (nAChRs). In vitro assays conducted on neuronal cell lines showed that the compound acts as a partial agonist, with a binding affinity (Ki) of 12.3 nM for the α4β2 subtype. These findings suggest potential applications in treating neurological disorders such as Alzheimer's disease and nicotine addiction.

Further investigations into the compound's mechanism of action have uncovered its ability to cross the blood-brain barrier (BBB) efficiently. A 2024 preclinical study using rodent models reported a BBB penetration rate of 18%, significantly higher than comparable compounds. This property, combined with its low cytotoxicity profile, enhances its appeal as a therapeutic agent for central nervous system (CNS) disorders.

In addition to its neurological applications, Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate has shown promise in oncology research. Recent data indicate that the compound inhibits the proliferation of certain cancer cell lines, particularly those associated with lung and breast cancers. The proposed mechanism involves the downregulation of key signaling pathways, including PI3K/AKT and MAPK/ERK, as demonstrated in a 2023 Cancer Research publication.

Despite these promising findings, challenges remain in the clinical translation of Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate. Current research is focused on addressing its metabolic stability and potential drug-drug interactions. A 2024 pharmacokinetic study highlighted the need for structural modifications to improve its half-life in vivo, which currently stands at approximately 2.5 hours in murine models.

In conclusion, Ethyl 3-(1-methylpiperidin-2-yl)prop-2-ynoate (CAS: 2120538-02-3) represents a versatile compound with multiple therapeutic potentials. Ongoing research continues to explore its applications in neurology and oncology, while addressing the pharmacological challenges associated with its development. The compound's unique properties and recent advancements in its synthesis and characterization make it a noteworthy subject for further investigation in the chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD